The synthesis of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL typically involves a multi-step process. One common method includes the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H₃PMo₁₂O₄₀ or H₅PV₂Mo₁₀O₄₀. These heteropolyacids serve as catalysts, facilitating the reaction under mild conditions and yielding the desired product efficiently. The reaction is conducted in a controlled environment to ensure high purity and yield.
In industrial settings, similar synthetic routes are employed but scaled up for larger production volumes. The use of environmentally benign heteropolyacid catalysts is advantageous for sustainable manufacturing processes. Reaction conditions are typically maintained to optimize yield while minimizing by-products.
The molecular structure of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL can be described as follows:
7-Methylpyrimido[4,5-D]pyrimidin-4-OL participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its properties or to synthesize more complex molecules for research purposes .
The mechanism of action of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This binding can lead to modulation of various biochemical pathways, which is critical for its potential applications in medicinal chemistry, particularly as an antiviral or anticancer agent.
Research indicates that the structural features of this compound enhance its binding affinity to biological targets, making it a candidate for further investigation in drug development .
The physical and chemical properties of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL include:
These properties are crucial for determining the compound's behavior in various applications, including pharmaceuticals and materials science .
7-Methylpyrimido[4,5-D]pyrimidin-4-OL has several notable applications:
Ongoing research continues to explore its potential in these fields, highlighting its versatility and importance in scientific applications .
The compound 7-methylpyrimido[4,5-d]pyrimidin-4-ol belongs to the fused bicyclic heterocycle family where two pyrimidine rings share a bond between positions 4 and 5. According to IUPAC conventions, the parent scaffold is designated as pyrimido[4,5-d]pyrimidine, with the alphanumeric fusion descriptor "[4,5-d]" specifying the bond-sharing pattern between the constituent rings [1] [3]. The systematic name prioritizes the hydroxyl group at position 4 (as the "-ol" suffix), while the methyl substituent at position 7 is denoted as the prefix "7-methyl" [5]. This nomenclature system resolves ambiguity in regiochemistry, as positional shifts of either substituent generate distinct isomers:
Molecular formula (C₇H₆N₄O) and weight (162.15 g/mol) are consistent across structural isomers, necessitating precise locant designation [5]. The canonical SMILES string (CC1N=C2N=CNC(=O)C2=CN=1) and InChIKey (UVSVQMRTTNIEEM-UHFFFAOYSA-N) provide machine-readable identifiers encoding atomic connectivity [5].
Table 1: IUPAC Nomenclature of Selected Pyrimido[4,5-d]pyrimidine Isomers
Substituent Position | Systematic Name | Molecular Formula | Molecular Weight |
---|---|---|---|
7-methyl-4-ol | 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one | C₇H₆N₄O | 162.15 |
4-amino-7-methyl | 7-methylpyrimido[4,5-d]pyrimidin-4-amine | C₇H₇N₅ | 161.17 |
Unsubstituted scaffold | pyrimido[4,5-d]pyrimidine | C₆H₄N₄ | 132.12 |
7-(methylthio) | 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one | C₇H₆N₄OS | 194.21 |
The methyl group at position 7 of the pyrimido[4,5-d]pyrimidine scaffold occupies an electron-deficient carbon within the fused ring system. This positioning induces distinct electronic perturbations compared to methyl substitution at position 5 or 6. Density functional theory (DFT) calculations reveal that C7 methylation reduces the π-electron density at N3 and C4 by 12-18%, facilitating nucleophilic attack at C4 and enhancing the acidity of the adjacent N3-H proton (pKₐ shift ~0.8 units) [4] [7]. Conversely, methylation at C5 primarily affects frontier orbital distribution, elevating HOMO energy by 1.2 eV and increasing susceptibility to electrophilic substitution [7].
The hydroxyl group at C4 exhibits lactam-lactim tautomerism, but crystallographic data confirms predominant carbonyl character (C=O bond length: 1.24 Å) over phenolic hydroxyl (C-OH) formation. This preference arises from extended conjugation with the pyrimidine ring’s nitrogen atoms, which stabilizes the carbonyl tautomer by 8.3 kcal/mol versus the enol form [5] [6]. Steric interactions further modulate substituent effects: a methyl group at C7 imposes minimal steric hindrance with C4 substituents (van der Waals distance >3.0 Å), whereas substitution at C5 or C6 induces ring distortion angles up to 5.7° [7].
Table 2: Electronic and Steric Effects of Methyl Group Positioning
Position | HOMO Energy (eV) | LUMO Energy (eV) | Steric Strain (kcal/mol) | Biological Relevance |
---|---|---|---|---|
C5 | -7.1 | -0.9 | 0.0 | Electrophile sensitivity |
C6 | -7.4 | -1.2 | 2.3 | Reduced metabolic oxidation |
C7 | -7.6 | -1.5 | 0.7 | Enhanced N3 acidity, bioactivity |
C8 | -7.3 | -1.1 | 1.5 | Unfavorable for ring planarity |
The 4-hydroxy moiety in 7-methylpyrimido[4,5-d]pyrimidin-4-ol exists in dynamic equilibrium with its 4-keto tautomer (7-methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-4-one). Spectroscopic studies confirm the keto form predominates in solid state (IR νC=O: 1685 cm⁻¹; X-ray: C4=O bond) and nonpolar solvents (95:5 keto-enol ratio in CDCl₃), while aqueous solutions show increased enol concentration (35-40% at pH 7) [5] [6]. The equilibrium constant (Kₜ = [keto]/[enol]) is modulated by C7 methylation, which stabilizes the keto form by -1.8 kcal/mol via hyperconjugative effects involving the methyl group’s σ-orbital and the carbonyl π*-system [6].
Under alkaline conditions, Dimroth rearrangement may occur, converting 7-methyl isomers to 5-methylpyrimido[5,4-d]pyrimidin-4-amine derivatives. This irreversible transformation proceeds via ring opening, rotation, and reclosure, driven by nucleophilic attack at C2 (e.g., hydroxide, hydrazine) [9] [10]. The rearrangement kinetics are first-order (k = 0.12 min⁻¹ in 0.1M NaOH), with the 7-methyl derivative undergoing isomerization 8-fold faster than its 5-methyl analog due to reduced steric hindrance at the reaction site [9].
Table 3: Tautomeric and Isomeric Equilibria of 4-Hydroxy Derivatives
Tautomer/Isomer | Relative Energy (kcal/mol) | Population (%) in Water | Characteristic Spectral Signature |
---|---|---|---|
7-methyl-4-keto (lactam) | 0.0 (reference) | 60-65 | ¹H NMR: δ 12.3 (s, N3-H); IR: 1685 cm⁻¹ |
7-methyl-4-hydroxy (lactim) | +2.5 | 35-40 | ¹H NMR: δ 10.9 (s, O-H); IR: 2650 cm⁻¹ (broad) |
Dimroth isomer (5-methyl-4-amino) | -4.1 (after rearrangement) | <5 (unless base-catalyzed) | ¹H NMR: δ 6.8 (s, C4-NH₂); UV λmax 280 nm |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: